molecular formula C11H19NO2S2 B2394273 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one CAS No. 1808656-08-7

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one

Cat. No. B2394273
CAS RN: 1808656-08-7
M. Wt: 261.4
InChI Key: HAGJQJBQVUTSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one, also known as DT-010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological effects in various preclinical studies, making it a potential candidate for drug development.

Mechanism Of Action

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its high potency and specificity. It has been shown to exhibit pharmacological effects at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in vivo, which is essential for its development as a drug candidate. Additionally, further research is needed to understand the mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one and its potential interactions with other drugs.

Synthesis Methods

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one can be synthesized using a multistep process, which involves the reaction of 3-hydroxyazetidine with 1,2-dithiolane-3-thione followed by the addition of 1-bromo-5-chloropentane. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical studies. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-(dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S2/c13-9-7-12(8-9)11(14)4-2-1-3-10-5-6-15-16-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGJQJBQVUTSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.